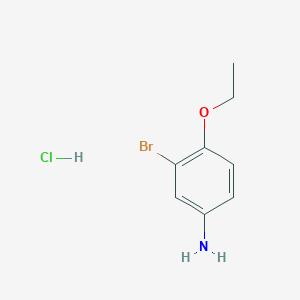

3-Bromo-4-ethoxyaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-ethoxyaniline hydrochloride is a chemical compound with the CAS Number: 1803600-02-3 . It has a molecular weight of 252.54 . The compound is typically stored at room temperature and is available in powder form .

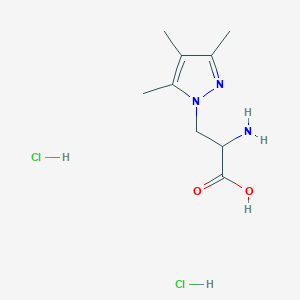

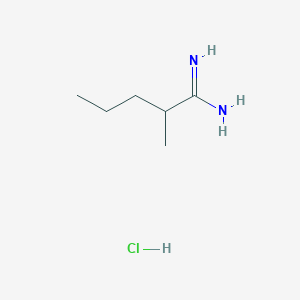

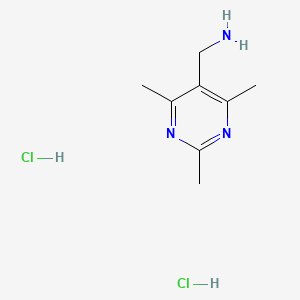

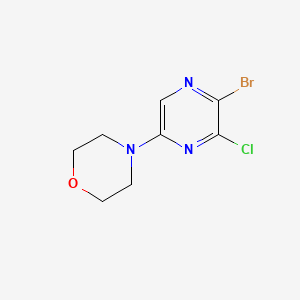

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10BrNO.ClH/c1-2-11-8-4-3-6 (10)5-7 (8)9;/h3-5H,2,10H2,1H3;1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 252.54 .Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

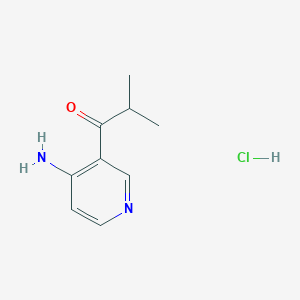

The study of the metabolism of psychoactive phenethylamines in rats revealed the identification of various metabolites, highlighting the pathways operative in metabolizing such compounds, which could relate to the structural transformations involving bromoaniline derivatives (Kanamori et al., 2002).

Research on the behavior of bromo-derivatives of ethoxypyridine under certain conditions provided insights into the substitution reactions and atom migration that may be relevant for understanding the reactivity of similar structures, including 3-Bromo-4-ethoxyaniline derivatives (Hertog & Bruyn, 2010).

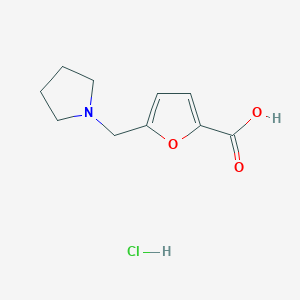

A study focused on the synthesis and antimicrobial evaluation of substituted phenyl azetidines derived from a bromo phenyl precursor. This research could inform on the potential antimicrobial applications of structurally related compounds (Doraswamy & Ramana, 2013).

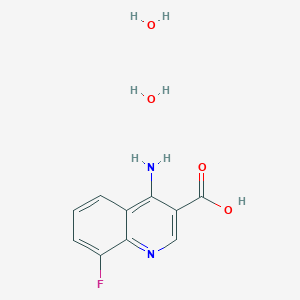

Investigation into the synthesis of quinazolinone derivatives with antimicrobial activity demonstrated the versatility of bromoaniline derivatives in synthesizing compounds with potential therapeutic applications (El-Hashash et al., 2011).

Advanced Materials and Chemical Analysis

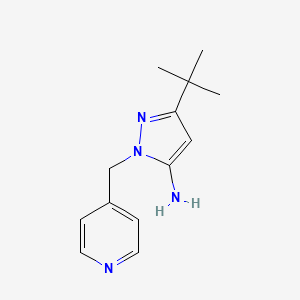

A study on brominated precursors for pyrazole synthesis explored their use in creating compounds with potential for various applications, showcasing the utility of bromo derivatives in synthesizing novel organic materials (Martins et al., 2013).

Research into haloaniline-induced nephrotoxicity examined the effects of various haloanilines, including bromoaniline derivatives, on renal function. This study contributes to understanding the toxicological aspects of bromoaniline compounds (Hong et al., 2000).

Safety and Hazards

The compound has been classified as potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-4-ethoxyaniline hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that bromo- and ethoxy-substituted anilines can interact with various biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and how it is metabolized in the body .

Properties

IUPAC Name |

3-bromo-4-ethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXZOPVLHBHQKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-02-3 |

Source

|

| Record name | Benzenamine, 3-bromo-4-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)

![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)